REACTION_CXSMILES
|
[N+:1]([C:4]1(O)[CH:9]=[CH:8][CH:7]=[CH:6][CH2:5]1)([O-:3])=[O:2].[O:11]1[CH2:15][CH:12]1[CH2:13][OH:14].C[O-:17].[Na+]>CO>[OH:11][CH2:15][CH:12]([OH:17])[CH2:13][O:14][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
1-Nitrophenol
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1(CC=CC=C1)O
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
O1C(CO)C1
|
Name
|
sodium methylate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After five hours under reflux
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on preparative silicic acid plates
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(COC1=CC=C(C=C1)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |